molecular formula C16H13FN2O B2512267 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone CAS No. 216502-22-6

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone

Cat. No.: B2512267
CAS No.: 216502-22-6
M. Wt: 268.291
InChI Key: VETCHZKMBRLVRP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoroaniline with 2,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-2,6-dimethyl-4(3H)-quinazolinone
  • 3-(4-cyanophenyl)-2,6-dimethyl-4(3H)-quinazolinone
  • 3-(4-methylphenyl)-2,6-dimethyl-4(3H)-quinazolinone

Comparison

Compared to its analogs, 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the fluorophenyl group can improve the compound’s binding affinity to specific molecular targets, increasing its potency as a therapeutic agent.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,6-dimethylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETCHZKMBRLVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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